molecular formula C14H21N3OS B5866421 N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5866421
M. Wt: 279.40 g/mol
InChI Key: UPGNLKOKZCKKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as MEOP or GKT831, is a small molecule inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is involved in the production of reactive oxygen species (ROS) which play a role in various physiological and pathological processes such as inflammation, fibrosis, and cancer. MEOP has been studied for its potential therapeutic applications in these areas.

Mechanism of Action

N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide inhibits the enzyme NOX4 which is involved in the production of ROS. ROS play a role in various physiological and pathological processes such as inflammation, fibrosis, and cancer. By inhibiting NOX4, this compound reduces ROS production and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce ROS production, inflammation, and fibrosis in animal models of lung fibrosis, diabetic nephropathy, and liver fibrosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to be effective in preclinical studies. However, its efficacy and safety in humans are still being investigated. This compound has also been shown to have low toxicity in animal studies. The limitations for lab experiments include the need for appropriate animal models and the potential for off-target effects.

Future Directions

For N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide research include investigating its efficacy and safety in humans, identifying potential biomarkers for patient selection, and exploring its potential in combination with other therapies. This compound may also have applications in other areas such as cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been described in a patent by Genkyotex SA. The method involves the reaction of 2-methoxyphenylpiperazine with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas such as inflammation, fibrosis, and cancer. In preclinical studies, this compound has been shown to reduce ROS production, inflammation, and fibrosis in animal models of lung fibrosis, diabetic nephropathy, and liver fibrosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-ethyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-3-15-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNLKOKZCKKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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